Methyl 11-(phenylsulfonyl)undecanoate
Description
Properties
CAS No. |
5455-42-5 |
|---|---|
Molecular Formula |
C18H28O4S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 11-(benzenesulfonyl)undecanoate |
InChI |
InChI=1S/C18H28O4S/c1-22-18(19)15-11-6-4-2-3-5-7-12-16-23(20,21)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 |
InChI Key |
AIPGECMSPJNWOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Esterification of Undecanoic Acid
The first step involves converting undecanoic acid to methyl undecanoate via acid-catalyzed esterification. Methanol serves as both the solvent and nucleophile, with sulfuric acid or p-toluenesulfonic acid as catalysts. Typical conditions include reflux at 60–80°C for 6–12 hours, yielding methyl undecanoate in >90% purity after distillation.
Sulfonylation at the 11th Position
The methyl undecanoate undergoes sulfonylation using benzenesulfonyl chloride (PhSO₂Cl) in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, with the sulfonyl group introduced selectively at the terminal carbon (C11) due to steric and electronic factors. Key parameters include:
Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) yields the final product with 70–85% efficiency.
Alternative Synthetic Strategies
Direct Sulfonylation of Undecanoic Acid Derivatives
Pre-functionalizing undecanoic acid with a leaving group (e.g., bromide or mesylate) at C11 prior to esterification can improve regioselectivity. For example, 11-bromoundecanoic acid reacts with benzenesulfinate salts under SN2 conditions, followed by esterification. This method reduces competing sulfonation at internal carbons but requires additional steps for bromide introduction.
Use of Protective Groups
Temporary protection of the carboxylic acid group (e.g., as a tert-butyl ester) allows sulfonylation before final esterification. This approach avoids side reactions during sulfonylation but increases synthetic complexity.
Reaction Optimization and Challenges
Controlling Regioselectivity
Sulfonylation at C11 is favored due to the reduced steric hindrance at the terminal position. However, trace sulfonation at C9 or C10 can occur if reaction temperatures exceed 30°C. Kinetic studies suggest that maintaining the reaction below 25°C suppresses byproduct formation to <5%.
Solvent and Base Selection
Polar aprotic solvents (e.g., DCM) enhance sulfonyl chloride reactivity, while bases like triethylamine neutralize HCl byproducts, preventing acid-catalyzed ester hydrolysis. Substituting pyridine for triethylamine may improve yields in moisture-sensitive conditions.
Analytical Characterization
Post-synthesis characterization employs:
-
NMR Spectroscopy : Key signals include δ 3.65 (s, 3H, COOCH₃), δ 2.85–2.95 (t, 2H, SO₂CH₂), and aromatic protons at δ 7.45–7.90.
-
Mass Spectrometry : Molecular ion peak at m/z 340.5 ([M+H]⁺).
-
HPLC : Retention time of 12.3 minutes using a C18 column (acetonitrile/water 70:30).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Esterification-Sulfonylation | 75–85 | >95 | Simple, fewer steps | Moderate regioselectivity |
| Pre-functionalization | 80–90 | >98 | High regioselectivity | Additional protection/deprotection |
| Protective Group Route | 65–75 | 90–95 | Avoids ester hydrolysis | Lengthy synthesis |
Industrial-Scale Considerations
Large-scale production faces challenges in exothermic control during sulfonylation. Continuous flow reactors with in-line cooling (e.g., jacketed glass reactors) mitigate thermal runaway risks. Recycling solvents like dichloromethane via distillation reduces costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(phenylsulfonyl)undecanoate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
Organic Synthesis
Application Summary: Methyl 11-(phenylsulfonyl)undecanoate serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Methods of Application:
- Synthesis of Sulfonamide Derivatives: The compound can be reacted with amines to produce sulfonamide derivatives, which are valuable in pharmaceutical chemistry.
- Formation of Esters: It can also be employed in the formation of esters through reactions with alcohols, further expanding its utility in synthetic pathways.
Results:
- Yield Optimization: Studies indicate that optimizing reaction conditions can lead to high yields of desired products, demonstrating the compound's effectiveness as a synthetic building block .
Medicinal Chemistry
Application Summary: The compound has been explored for its potential therapeutic applications, particularly as an antibacterial agent and in anti-cancer research.
Methods of Application:
- Antimicrobial Activity Testing: this compound has been tested against various bacterial strains to evaluate its antimicrobial efficacy.
- Cytotoxicity Studies: In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines.
Results:
- Antibacterial Efficacy: Preliminary results show that certain derivatives exhibit significant antibacterial activity with minimum inhibitory concentration values ranging from 5 to 25 µg/mL .
- Cytotoxic Activity: Some derivatives have shown promising cytotoxic effects against cancer cells, indicating potential for development into therapeutic agents .
Materials Science
Application Summary: this compound is utilized in the development of advanced materials due to its chemical properties that facilitate polymerization and cross-linking.
Methods of Application:
- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance mechanical properties.
- Surface Modification: It is used in surface treatments to improve adhesion properties in coatings and adhesives.
Results:
- Enhanced Material Properties: Research indicates that incorporating this compound into polymer systems results in improved thermal stability and mechanical strength .
Data Table: Summary of Applications
| Application Area | Methodology | Key Findings |
|---|---|---|
| Organic Synthesis | Nucleophilic substitutions | High yields of sulfonamide derivatives |
| Medicinal Chemistry | Antimicrobial testing | Significant antibacterial activity observed |
| Cytotoxicity studies | Promising results against cancer cell lines | |
| Materials Science | Polymer synthesis | Improved thermal stability and mechanical strength |
Case Studies
-
Case Study on Antimicrobial Activity :
- Researchers synthesized various derivatives of this compound and tested them against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications enhanced antibacterial properties significantly, suggesting pathways for developing new antibiotics.
-
Case Study on Polymer Applications :
- A study focused on incorporating this compound into polyurethane formulations. The resulting materials exhibited superior durability and resistance to environmental degradation compared to traditional formulations.
Mechanism of Action
The mechanism of action of Methyl 11-(phenylsulfonyl)undecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or disrupting microbial cell membranes . The phenylsulfonyl group is known to participate in covalent bonding with nucleophilic sites on target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Methyl 11-(N-(Phenylsulfonyl)Phenylsulfonamido)Undecanoate (3l)
Methyl 11-(Dimethoxyphosphinyl)Undecanoate
Methyl 11-{2-[3,4-Bis(4-Methoxyphenyl)Isoxazol-5-yl]Acetamido}Undecanoate (9)
- Structure : Contains an acetamido-linked isoxazole ring with methoxyphenyl substituents.
- Synthesis: Coupling of methyl 11-aminoundecanoate with mofezolac using EDC/HOBt .
Methyl 11-(2′-Cyclopentanonyl)Undecanoate (4a)
Methyl 10-Methylundecanoate
- Structure : Branched-chain isomer with a methyl group at the 10th position.
- Properties :
- Applications : Used in flavoring agents and lubricants .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituent | Molecular Formula | Molecular Weight (Da) | Key Applications |
|---|---|---|---|---|
| Methyl 11-(phenylsulfonyl)undecanoate | Phenylsulfonyl (-SO₂Ph) | C₁₈H₂₈O₄S | 340.17 | Polymer/pharmaceuticals |
| Methyl 11-(dimethoxyphosphinyl)undecanoate | Dimethoxyphosphinyl (-PO(OCH₃)₂) | C₁₄H₂₇O₅P | 308.35 | Biobased polymers |
| Methyl 11-(2′-cyclopentanonyl)undecanoate | Cyclopentanone | C₁₈H₃₀O₃ | 294.43 | Antimicrobial studies (inactive) |
| Methyl 10-methylundecanoate | 10-methyl branch | C₁₃H₂₆O₂ | 214.34 | Flavoring agents |
Key Findings and Implications
Functional Group Impact: Sulfonyl and phosphoryl groups enhance polarity, making these compounds suitable for polymer synthesis, while branched analogs (e.g., methyl 10-methylundecanoate) are more lipophilic .
Bioactivity : Sulfonyl derivatives lack reported antimicrobial activity, but derivatives with thiol or hydroxyl groups (e.g., mercaptoacetic acid adducts) show positive results, suggesting substituent-dependent bioactivity .
Synthetic Flexibility: The undecanoate backbone allows modular functionalization via Claisen condensation, hydroamination, or thiol-ene chemistry, enabling diverse applications .
Biological Activity
Methyl 11-(phenylsulfonyl)undecanoate is an organic compound with the molecular formula C₁₈H₂₈O₄S. Its unique structure, featuring a long undecanoate chain and a phenylsulfonyl group, enhances its reactivity and potential applications in various biological contexts. This article explores its biological activity, synthesis methods, and relevant case studies.
This compound is characterized by its hydrophobic properties due to the undecanoate chain, while the phenylsulfonyl group contributes to its reactivity. The compound can undergo oxidation, leading to sulfoxides or sulfones, which may alter its biological activity.
Several synthetic routes have been developed for producing this compound, emphasizing its versatility in laboratory settings. The synthesis typically involves the reaction of undecanoic acid derivatives with phenylsulfonyl chlorides under controlled conditions.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory activities of this compound. It has been shown to exhibit protease inhibitory activity, which is crucial for various biological processes including cell signaling and immune responses. The compound's ability to inhibit specific enzymes can be leveraged for therapeutic applications, particularly in cancer treatment and inflammatory diseases .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Research has indicated that compounds with similar sulfonyl groups can inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Inhibiting CDK activity can lead to reduced proliferation of cancer cells and may induce apoptosis .
Case Studies
Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and colon cancer models, suggesting that the compound may act as a potent anticancer agent through CDK inhibition pathways.
Case Study 2: Protease Inhibition
Another investigation focused on the protease inhibitory activity of related compounds. This compound was included in a screening panel where it exhibited notable inhibition against serine proteases involved in inflammatory responses. This finding supports its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl undecanoate | C₁₁H₂₂O₂ | Simple ester without a sulfonyl group |
| Methyl 11-(benzenesulfonyl)undecanoate | C₁₈H₂₈O₄S | Similar structure but different sulfonyl group |
| Methyl 10-(phenylsulfonyl)decanoate | C₁₇H₂₆O₄S | Shorter carbon chain compared to undecanoate |
This compound stands out due to its combination of a long hydrocarbon chain and a phenylsulfonyl group, providing distinct reactivity patterns not observed in simpler esters or those with different functional groups.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Methyl 11-(phenylsulfonyl)undecanoate, and how can purity be ensured?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves reacting 11-mercaptoundecanoic acid derivatives with phenylsulfonyl groups under inert conditions. Purification is achieved using column chromatography with a petroleum ether/dichloromethane (1:1) solvent system, yielding ~46% after isolation. Purity is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
- Critical Parameters : Reaction time (4–6 hours), solvent selection (dichloromethane), and column packing material (silica/alumina) significantly impact yield. Residual solvents are removed under reduced pressure .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Key peaks include δ 8.02 (aromatic protons from phenylsulfonyl), δ 3.65 (methoxy group), and δ 2.29 (ester carbonyl adjacent to CH₂). Aliphatic protons (δ 1.27–1.66) confirm the undecanoate chain .
- FTIR : Absorbance at ~1730 cm⁻¹ (ester C=O) and 1150–1250 cm⁻¹ (sulfonyl S=O) .
- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak at m/z 356.4 (C₁₈H₂₈O₄S) .
Q. What chromatographic techniques are suitable for quantifying this compound in mixtures?
- GC-MS : Semi-quantitative analysis using branched-chain methyl ester standards (e.g., bacterial acid methyl ester mixtures) for calibration. A polar capillary column (e.g., DB-WAX) separates sulfonated esters from unsaturated analogs .
- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm (sulfonyl group absorption) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound across studies?
- Root Causes : Solvent polarity (e.g., chloroform vs. DMSO) shifts proton chemical shifts. Impurities (e.g., unreacted thiols) may introduce extraneous peaks.
- Mitigation :
- Compare spectra with literature under identical solvent conditions .
- Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups in aliphatic regions .
- Validate via spiking experiments with pure reference standards .
Q. What strategies improve the yield of this compound in large-scale synthesis?
- Optimization :
- Increase equivalents of phenylsulfonyl chloride (1.2–1.5 eq.) to drive the reaction.
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) .
- Replace column chromatography with recrystallization (e.g., hexane/ethyl acetate) for scalability .
Q. How can this compound be functionalized for biological studies, such as lipid membrane research?
- Derivatization :
- Introduce fluorescent tags (e.g., dansyl chloride) at the terminal methyl group for tracking in lipid bilayers.
- Synthesize phospholipid conjugates via ester hydrolysis and re-conjugation with phosphorylated head groups .
Q. What are the challenges in detecting trace impurities in this compound, and how can they be addressed?
- Impurity Sources : Residual solvents (methanol, dichloromethane), unreacted 11-mercaptoundecanoic acid, or sulfonic acid byproducts.
- Analytical Solutions :
- LC-HRMS : Accurately identify low-abundance contaminants (<0.1%) via high-resolution mass accuracy (<5 ppm error) .
- Ion Chromatography : Quantify sulfonic acid impurities using conductivity detection and anion-exchange columns .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Factors : Polymorphism (crystalline vs. amorphous forms), hygroscopicity, and solvent traces.
- Resolution :
- Perform differential scanning calorimetry (DSC) to characterize thermal behavior.
- Dry samples under vacuum (40°C, 24 hours) before measurement .
Q. How should researchers interpret conflicting bioactivity data for sulfonated lipid analogs?
- Contextual Variables : Cell line specificity (e.g., cancer vs. normal cells), assay conditions (serum-free vs. serum-containing media), and metabolite stability.
- Validation :
- Replicate assays with internal controls (e.g., methyl undecanoate as a negative control).
- Use LC-MS/MS to verify compound integrity in cell culture media .
Methodological Resources
- Spectral Databases : PubChem (CID: 14598310) and NIST Chemistry WebBook for reference NMR/IR data .
- Purification Standards : Use Sigma-Aldrich’s methyl undecanoate (CAS 1731-86-8) as a chromatographic reference .
- Synthetic Protocols : Adapted from cobalt-catalyzed hydroamination and sulfonylation literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
